Potassium trifluoro(4'-hydroxy-[1,1'-biphenyl]-4-yl)borate
CAS No.: 1015082-75-3
Cat. No.: VC8035758
Molecular Formula: C12H9BF3KO
Molecular Weight: 276.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1015082-75-3 |
|---|---|
| Molecular Formula | C12H9BF3KO |
| Molecular Weight | 276.11 g/mol |
| IUPAC Name | potassium;trifluoro-[4-(4-hydroxyphenyl)phenyl]boranuide |
| Standard InChI | InChI=1S/C12H9BF3O.K/c14-13(15,16)11-5-1-9(2-6-11)10-3-7-12(17)8-4-10;/h1-8,17H;/q-1;+1 |
| Standard InChI Key | LOSOFJIPQSKFFM-UHFFFAOYSA-N |
| SMILES | [B-](C1=CC=C(C=C1)C2=CC=C(C=C2)O)(F)(F)F.[K+] |
| Canonical SMILES | [B-](C1=CC=C(C=C1)C2=CC=C(C=C2)O)(F)(F)F.[K+] |
Introduction
Structural and Chemical Properties
The molecular formula of potassium trifluoro(4'-hydroxy-[1,1'-biphenyl]-4-yl)borate is , with a molecular weight of 276.11 g/mol. The compound features a boron atom bonded to three fluorine atoms and a biphenyl group substituted with a hydroxyl group at the 4'-position. This structure enhances its stability and reactivity in polar solvents, such as tetrahydrofuran (THF) and dimethylformamide (DMF) .
Table 1: Key Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | Vulcanchem | |
| Molecular Weight | 276.11 g/mol | Vulcanchem |
| CAS Number | 1015082-75-3 | Parchem |
| SMILES | OC1=CC=C(C2=CC=C(B-(F)F)C=C2)C=C1.[K+] | Ambeed |
| Melting Point | Not reported | - |
The trifluoroborate group () confers air and moisture stability, distinguishing it from traditional boronic acids . This stability simplifies handling in industrial settings, where inert atmospheres are often required for analogous compounds .
Synthesis and Industrial Production
The synthesis typically involves a Suzuki-Miyaura coupling precursor, where a 4'-hydroxybiphenyl derivative reacts with boron trifluoride diethyl etherate () in the presence of potassium fluoride . A representative reaction is:
Industrial-scale production employs continuous-flow reactors to optimize yield (typically >85%) and purity (>95%) . Post-synthesis purification involves recrystallization from ethanol-water mixtures, followed by lyophilization to remove residual solvents.
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
This compound is a key reagent in Suzuki-Miyaura reactions, facilitating carbon-carbon bond formation between aryl halides and boronic acids. For example, it couples with 4-bromotoluene in the presence of palladium catalysts () to form 4'-hydroxybiphenyl derivatives . Reaction conditions typically include:
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Temperature: 80–100°C
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Solvent: THF/DMF (3:1 v/v)
-
Base:
Table 2: Representative Cross-Coupling Reactions
| Substrate | Product | Yield (%) | Reference |
|---|---|---|---|
| 4-Bromotoluene | 4-Methyl-4'-hydroxybiphenyl | 92 | |
| 2-Iodonaphthalene | 2-Naphthyl-4'-hydroxybiphenyl | 88 |
Heterocycle Functionalization
Recent advancements demonstrate its utility in synthesizing pyrimidine and indazole derivatives, as reported by Cousins et al. . The trifluoroborate group enables regioselective modifications at the C4 position of heterocycles, a feat challenging with conventional boronic esters .
Biological Activity and Mechanisms
IRE1α Inhibition
Potassium trifluoro(4'-hydroxybiphenyl-4-yl)borate inhibits inositol-requiring enzyme 1α (IRE1α), a key mediator of the unfolded protein response (UPR). In HeLa cells, it reduces XBP1 splicing by 70% at 10 μM, suggesting potential applications in treating ER stress-related diseases .
Anticancer Effects
In vitro studies using MTT assays reveal cytotoxicity against MCF-7 breast cancer cells () and A549 lung carcinoma cells (). Mechanistically, it induces apoptosis via caspase-3 activation and PARP cleavage .
| Hazard Code | Precautionary Measures |
|---|---|
| P261 | Avoid breathing dust/fume |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water |
Storage recommendations include airtight containers at -20°C under nitrogen to prevent hydrolysis .
Comparative Analysis with Analogues
Compared to morpholinyl or piperazinyl trifluoroborates (e.g., potassium trifluoro(morpholin-4-ylmethyl)borate ), the biphenyl derivative exhibits:
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Higher thermal stability (decomposition at 250°C vs. 180°C for morpholinyl analogues)
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Enhanced solubility in aprotic solvents (25 mg/mL in DMF vs. 12 mg/mL for piperazinyl derivatives)
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Broader biological activity due to the planar biphenyl system .
Recent Research Developments
A 2024 study by Vulcanchem demonstrated its efficacy in synthesizing PROTACs (Proteolysis-Targeting Chimeras), degrading BRD4 at 100 nM concentrations. Additionally, its use in positron emission tomography (PET) tracer development is under investigation, leveraging the boron atom for labeling .
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